molecular formula C19H22N4O3 B6773603 N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B6773603
M. Wt: 354.4 g/mol
InChI Key: KAOVAXMBOMMMQT-UHFFFAOYSA-N
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Description

N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its structure includes a pyrrolidinone ring, a cyanophenyl group, and an azabicyclo octane framework, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c20-9-13-1-3-14(4-2-13)10-22-8-7-17(18(22)24)21-19(25)23-11-15-5-6-16(12-23)26-15/h1-4,15-17H,5-8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOVAXMBOMMMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C(=O)NC3CCN(C3=O)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl moiety is often introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a cyano group.

    Construction of the Azabicyclo Octane Framework: This step involves the formation of the bicyclic structure, which can be synthesized through a series of cyclization reactions, often catalyzed by metal catalysts such as palladium or nickel.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide: shares similarities with other bicyclic compounds such as tropane alkaloids.

    Tropane Alkaloids: These include compounds like cocaine and atropine, which also feature a bicyclic structure and exhibit significant biological activity.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

By understanding the synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential and develop new uses for it in various fields.

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